molecular formula C17H17ClO B3023866 4'-Chloro-3-(2,6-dimethylphenyl)propiophenone CAS No. 898754-73-9

4'-Chloro-3-(2,6-dimethylphenyl)propiophenone

Cat. No. B3023866
CAS RN: 898754-73-9
M. Wt: 272.8 g/mol
InChI Key: COURPEMICRDGMJ-UHFFFAOYSA-N
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Description

The compound 4'-Chloro-3-(2,6-dimethylphenyl)propiophenone is a chemical entity that has been studied in various contexts due to its potential applications in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us understand the chemical behavior and properties of 4'-Chloro-3-(2,6-dimethylphenyl)propiophenone.

Synthesis Analysis

The synthesis of related chlorophenyl compounds has been reported using different methods. For instance, the synthesis of (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one was achieved using a solvent-free method by reacting 4-(dimethylamino)benzaldehyde with 4-chloroacetophenone and NaOH . This suggests that similar solvent-free methods could potentially be applied to synthesize 4'-Chloro-3-(2,6-dimethylphenyl)propiophenone, with the appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds has been characterized using various techniques. For example, the crystal structure of a related compound was determined by X-ray single-crystal diffraction, revealing the presence of intramolecular hydrogen bonds and different conformations of the cyclohexenone rings . The dihedral angles between the chlorophenyl ring and the central propenone unit in similar compounds have been reported, which provides insight into the potential molecular geometry of 4'-Chloro-3-(2,6-dimethylphenyl)propiophenone .

Chemical Reactions Analysis

The reactivity of chlorophenyl compounds under chlorination conditions has been studied, showing the formation of various chlorination products and the modification of methyl groups on the phenol rings . This indicates that 4'-Chloro-3-(2,6-dimethylphenyl)propiophenone may also undergo similar reactions under chlorination, leading to a range of possible derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds can be inferred from computational studies such as DFT calculations, which provide information on vibrational spectra, molecular parameters, and intramolecular charge transfer . These studies can be used to predict the properties of 4'-Chloro-3-(2,6-dimethylphenyl)propiophenone, such as bond lengths, bond angles, and electronic properties.

Scientific Research Applications

Advanced Oxidation Processes for Antimicrobial Compound Degradation

Research has demonstrated the effectiveness of UV and UV/persulfate (UV/PS) advanced oxidation processes in degrading antimicrobial compounds, including chlorinated phenols similar to 4'-Chloro-3-(2,6-dimethylphenyl)propiophenone. These processes can significantly reduce the persistence and potential toxicity of such compounds in aquatic environments. The study provides a comprehensive examination of the kinetics, mechanisms, and toxicity evolution of these degradation pathways, indicating a promising application for water treatment technologies (Wei Li et al., 2020).

Synthetic Applications in Organic Chemistry

The compound and its derivatives have been explored in organic synthesis, such as in the formation of highly functionalized 2-oxo-2H-chromenes (coumarins) from reactions with dimethyl acetylenedicarboxylate. This illustrates the compound's versatility as a building block in synthetic organic chemistry, contributing to the synthesis of complex molecules with potential applications in pharmaceuticals and materials science (I. Yavari et al., 2004).

Environmental Remediation

Studies on photocatalytic degradation of chlorophenols, including derivatives of 4'-Chloro-3-(2,6-dimethylphenyl)propiophenone, highlight the potential of photocatalysis in treating soil and water contaminated with chlorophenols. The research demonstrates that TiO2 photocatalysis can effectively degrade chlorophenols in soil washing wastes, which could be a valuable tool for environmental remediation efforts (M. Davezza et al., 2013).

Polymer Science and Material Chemistry

The interactions of 2,6-dimethylphenol derivatives with various chemical agents have been investigated for the synthesis of new materials and polymers. For instance, the condensation reactions involving such compounds have led to the development of novel polymers with potential applications in plastics and other materials. This area of research shows the compound's utility in creating new materials with desirable properties for industrial and commercial applications (R. V. Helden et al., 2010).

Sorption and Removal of Environmental Pollutants

The sorptive properties of polymers and resins towards phenols, including 4'-Chloro-3-(2,6-dimethylphenyl)propiophenone derivatives, have been explored for environmental cleanup. Research in this area suggests that these materials can effectively remove phenolic compounds from aqueous solutions, offering a practical approach for purifying water contaminated with industrial pollutants (Y. Ku & K. C. Lee, 2000).

properties

IUPAC Name

1-(4-chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-12-4-3-5-13(2)16(12)10-11-17(19)14-6-8-15(18)9-7-14/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COURPEMICRDGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644787
Record name 1-(4-Chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3-(2,6-dimethylphenyl)propiophenone

CAS RN

898754-73-9
Record name 1-Propanone, 1-(4-chlorophenyl)-3-(2,6-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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